molecular formula C11H13BrN2O B8441731 1-(3-Bromo-propyl)-3-methyl-1,3-dihydro-benzoimidazol-2-one

1-(3-Bromo-propyl)-3-methyl-1,3-dihydro-benzoimidazol-2-one

Cat. No. B8441731
M. Wt: 269.14 g/mol
InChI Key: KXPIQRYSHXBEFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromo-propyl)-3-methyl-1,3-dihydro-benzoimidazol-2-one is a useful research compound. Its molecular formula is C11H13BrN2O and its molecular weight is 269.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Bromo-propyl)-3-methyl-1,3-dihydro-benzoimidazol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Bromo-propyl)-3-methyl-1,3-dihydro-benzoimidazol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(3-Bromo-propyl)-3-methyl-1,3-dihydro-benzoimidazol-2-one

Molecular Formula

C11H13BrN2O

Molecular Weight

269.14 g/mol

IUPAC Name

1-(3-bromopropyl)-3-methylbenzimidazol-2-one

InChI

InChI=1S/C11H13BrN2O/c1-13-9-5-2-3-6-10(9)14(11(13)15)8-4-7-12/h2-3,5-6H,4,7-8H2,1H3

InChI Key

KXPIQRYSHXBEFF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N(C1=O)CCCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add portion wise 3-methyl-1,3-dihydro-benzoimidazol-2-one (400 mg, 27.0 mmol) to a suspension of sodium hydride (1.296 g, 32.4 mmol of 60% dispersion in oil) in anhydrous THF (200 mL) under nitrogen over 15 min, then continue to stir for 30 min. Add 1,3-dibromopropane (11.0 mL, 108 mmol) and stir overnight. Then heat at reflux for 3 days. Cool the suspension to room temperature, pour into brine (400 mL), extract with diethyl ether (300 mL), dry over MgSO4 and concentrate in vacuo. Purify by chromatography on silica gel eluting with isohexane/EtOAc (1:0 to 1:1 gradient over 40 min) to give the title compound as a colourless oil (2.15 g, 30%).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
1.296 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
11 mL
Type
reactant
Reaction Step Three
Name
brine
Quantity
400 mL
Type
solvent
Reaction Step Four
Yield
30%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.